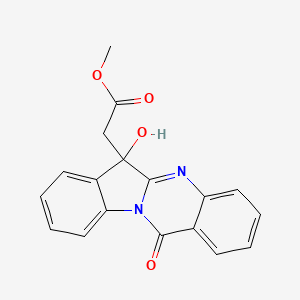

Phaitanthrins B

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H14N2O4 |

|---|---|

Molecular Weight |

322.3 g/mol |

IUPAC Name |

methyl 2-(6-hydroxy-12-oxoindolo[2,1-b]quinazolin-6-yl)acetate |

InChI |

InChI=1S/C18H14N2O4/c1-24-15(21)10-18(23)12-7-3-5-9-14(12)20-16(22)11-6-2-4-8-13(11)19-17(18)20/h2-9,23H,10H2,1H3 |

InChI Key |

CGMNLIDQBYRXFP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1(C2=CC=CC=C2N3C1=NC4=CC=CC=C4C3=O)O |

Synonyms |

phaitanthrin B |

Origin of Product |

United States |

Natural Occurrence and Isolation of Phaitanthrins B

Botanical Source Identification: Phaius mishmensis (Orchidaceae)

Phaitanthrin B is a naturally occurring compound isolated from the terrestrial orchid Phaius mishmensis. nih.gov This plant species belongs to the Orchidaceae family, one of the largest families of flowering plants. Phaius mishmensis is found in various regions of Asia and is recognized for its production of a diverse array of specialized metabolites, including a series of structurally related indoloquinazoline alkaloids. nih.gov The presence of Phaitanthrin B in this particular orchid underscores the rich and often species-specific chemistry of the Orchidaceae family.

Chromatographic Separation Techniques for Isolation from Plant Extracts

The isolation of Phaitanthrin B from Phaius mishmensis is a multi-step process that relies on established chromatographic techniques. The general procedure begins with the extraction of the air-dried plant material using a polar solvent such as methanol (B129727) to create a crude extract. nih.gov

This crude extract is then subjected to a process called solvent partitioning, where it is successively separated using solvents of increasing polarity, typically n-hexane, chloroform (B151607), and ethyl acetate (B1210297). nih.gov This step serves to group compounds based on their solubility and polarity, simplifying the subsequent purification stages. The indoloquinazoline alkaloids, including Phaitanthrin B, are typically concentrated in the chloroform-soluble fraction. nih.gov

The chloroform fraction is then further purified using column chromatography, a fundamental technique for separating individual compounds from a mixture. nih.gov In the case of Phaitanthrin B, this involves applying the extract to a column packed with a solid adsorbent like silica (B1680970) gel. A gradient of solvents, commonly a mixture of chloroform and methanol that gradually increases in polarity, is passed through the column. nih.gov Different compounds travel through the column at different rates depending on their affinity for the silica gel and the solvent, leading to their separation into different fractions. Through repeated column chromatography of specific fractions, Phaitanthrin B is eventually isolated as a pure compound. nih.gov

Co-occurrence and Relationship with Other Indolo[2,1-b]quinazoline (B1258998) Alkaloids

Phaitanthrin B is not found in isolation within Phaius mishmensis. It is part of a family of structurally similar indolo[2,1-b]quinazoline alkaloids that are biosynthesized by the orchid. During the isolation process, Phaitanthrin B is co-isolated with several other related compounds. nih.govnih.gov

These co-occurring alkaloids include:

Phaitanthrin A, C, D, and E: These are direct structural analogues of Phaitanthrin B, often differing by the presence or absence of specific functional groups. nih.govnih.gov

Tryptanthrin (B1681603): A well-known parent compound in this alkaloid class. nih.gov

Methylisatoid: Another related indoloquinazoline derivative. nih.gov

Candidine: A further example of the diverse alkaloids present in the plant extract. nih.gov

The co-occurrence of these compounds is chemically significant, as it suggests a common biosynthetic pathway within the plant. They all share the core indolo[2,1-b]quinazoline skeleton, with variations arising from different enzymatic modifications. Cruciferane, while also an indolo[2,1-b]quinazoline alkaloid, is not reported to co-occur with Phaitanthrin B, as it is typically isolated from plants of the Brassicaceae family. Its inclusion in this context is for structural comparison within the broader class of these alkaloids.

Comparative Analysis of Isolation Yields and Purity Methodologies

The efficiency of isolating natural products like Phaitanthrin B is a critical aspect of phytochemical research. The yield of the compound is highly dependent on the concentration of the metabolite in the plant material and the efficiency of the extraction and purification process.

In one documented isolation, 3.5 kilograms of air-dried Phaius mishmensis plant material yielded 3.6 milligrams of Phaitanthrin B. nih.gov This represents a yield of approximately 0.0001%, highlighting that Phaitanthrin B is a minor constituent of the plant.

The primary methodology employed for its purification is repeated silica gel column chromatography. nih.gov While effective for achieving isolation, this method can be labor-intensive. The purity of the final compound is typically confirmed through spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed structural information and confirm the absence of impurities. While the literature details the successful application of silica gel chromatography, a direct comparative analysis of this method against other techniques like preparative High-Performance Liquid Chromatography (HPLC) for Phaitanthrin B specifically is not extensively documented. However, column chromatography remains a standard and effective approach for the initial isolation of such alkaloids from complex plant extracts.

Structural Characterization and Elucidation of Phaitanthrins B

Application of Advanced Spectroscopic Methods for Structure Determination

The foundational framework and specific functionalities of Phaitanthrin B were established by analyzing its spectral data. These analyses provided unambiguous evidence for its atomic connectivity, molecular formula, and key structural features. acs.orgresearchgate.net

One-dimensional (¹H and ¹³C) and two-dimensional NMR experiments were pivotal in assembling the molecular structure of Phaitanthrin B. The proton (¹H) and carbon-13 (¹³C) NMR spectra revealed the chemical environment of each atom, while 2D techniques established their connectivity.

The ¹H NMR spectrum of Phaitanthrin B displayed characteristic signals for a tryptanthrin-related structure. Analysis using 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Multiple Quantum Coherence (HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) allowed for the complete assignment of proton and carbon signals. For instance, HMBC experiments are crucial for identifying long-range (2- and 3-bond) correlations between protons and carbons, which helps in connecting different fragments of the molecule. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is essential for determining the compound's relative stereochemistry. semanticscholar.orgmdpi.com

While specific spectral data for Phaitanthrin B is consolidated from various studies, it is important to note that some researchers have reported noticeable differences in the chemical shift values (δ) between the natural product and synthetically prepared samples of Phaitanthrin B and its analogues. niscpr.res.in

Below are the detailed ¹H and ¹³C NMR spectral data for Phaitanthrin B.

| Position | δC (ppm) | δH (ppm, Multiplicity, J in Hz) |

|---|---|---|

| 1 | 124.3 | 8.33 (d, J = 7.8) |

| 2 | 127.8 | 7.52 (t, J = 7.8) |

| 3 | 135.2 | 7.81 (t, J = 7.8) |

| 4 | 128.0 | 8.21 (d, J = 7.8) |

| 4a | 147.2 | |

| 5a | 121.7 | |

| 6 | 183.9 | |

| 6a | 146.5 | |

| 7 | 123.5 | 7.72 (d, J = 7.5) |

| 8 | 125.8 | 7.28 (t, J = 7.5) |

| 9 | 138.2 | 7.70 (t, J = 7.5) |

| 10 | 128.1 | 8.51 (d, J = 7.5) |

| 10a | 121.3 | |

| 11 | 118.5 | |

| 12 | 159.2 | |

| 1' | 78.3 | 5.35 (d, J = 7.2) |

| 1'-OH | 4.51 (d, J = 7.2) | |

| 2' | 44.9 | 3.35 (s) |

| 3' | 170.8 | |

| OMe | 52.3 | 3.71 (s) |

High-resolution mass spectrometry (HRMS) was employed to determine the precise molecular weight and elemental composition of Phaitanthrin B. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) or High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FABMS) provide the accuracy needed to establish the molecular formula. researchgate.netsemanticscholar.org For Phaitanthrin B, HRMS analysis established the molecular formula as C₂₀H₁₆N₂O₅. acs.org This information is fundamental, as it constrains the possible structures and corroborates the data obtained from NMR spectroscopy. github.io

Ultraviolet-Visible (UV) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for identifying chromophores, which are typically conjugated systems. google.com The UV spectrum of Phaitanthrin B exhibits absorption maxima (λmax) that are consistent with its indolo[2,1-b]quinazoline-6,12-dione core structure. The observed absorptions are characteristic of the extensive π-electron system present in the molecule. theses.czresearchgate.net

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of IR radiation, which excites molecular vibrations. ijrpr.comspecac.com The IR spectrum of Phaitanthrin B shows characteristic absorption bands that confirm the presence of key functional groups. sci-hub.se Strong absorptions corresponding to hydroxyl (-OH), ketone (C=O), and amide (N-C=O) groups are typically observed, which aligns with the proposed structure. semanticscholar.orgmdpi.com For instance, IR absorptions around 3422 cm⁻¹ are indicative of the hydroxyl group, while strong bands at approximately 1734, 1685, and 1608 cm⁻¹ correspond to the ester carbonyl, ketone, and amide carbonyl stretching vibrations, respectively. acs.org

Circular Dichroism (CD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. mpg.deresearchgate.net It is a powerful technique for studying the stereochemical features of a molecule. bbk.ac.uk For complex natural products like Phaitanthrin B, CD experiments are instrumental in assigning the absolute stereochemistry. The assignment for Phaitanthrin B was achieved by comparing its CD spectral data with those of related compounds with known configurations. rsc.org This comparative approach is a common strategy in the stereochemical elucidation of natural products. scispace.com

Confirmation of Relative and Absolute Stereochemistry

The determination of the precise three-dimensional arrangement of atoms in Phaitanthrin B, including its relative and absolute stereochemistry, is a critical final step in its structural elucidation. This was accomplished by a combination of spectroscopic analysis and chemical synthesis.

The relative stereochemistry was primarily deduced from NOESY NMR experiments, which reveal through-space interactions between protons. The absolute configuration of the chiral centers in Phaitanthrin B was assigned based on evidence from chiroptical methods like optical rotation and CD experiments, which were compared against known, related compounds. rsc.org Further confirmation can be achieved through enantioselective synthesis of the proposed stereoisomers and comparing their spectroscopic data and chiroptical properties with the natural sample. chemrxiv.org Chiral NMR analysis has also been developed as an efficient method for the determination of indoloquinazoline alkaloids, including Phaitanthrin B. researchgate.net

Synthetic Methodologies for Phaitanthrins B and Analogues

Total Synthesis Approaches to Phaitanthrins B

The synthesis of Phaitanthrin B and its congeners, such as Phaitanthrin A, C, D, and E, often involves intricate strategies to construct the characteristic indolo[2,1-b]quinazoline (B1258998) core. clockss.orgresearchgate.net These natural products are structurally related to tryptanthrin (B1681603), a well-known alkaloid from which many synthetic routes are adapted. researchgate.netniscpr.res.in

Early Synthetic Strategies and Challenges

Initial total syntheses of Phaitanthrins A, B, and C were reported in 2013 by two independent research groups. clockss.org A significant challenge in the synthesis of these molecules is the stereoselective formation of the hydroxylated carbon center at position 6. Early strategies often involved multi-step procedures that could be prone to low yields and side reactions. The development of more efficient and stereocontrolled methods has been a key focus of subsequent research. For instance, an asymmetric synthesis of (S)-Phaitanthrin A was achieved through a catalytic aldol (B89426) reaction of tryptanthrin with ketones, utilizing natural amino acid salts as catalysts. nih.gov This approach also proved scalable to gram-scale synthesis. nih.gov

Cascade Reactions in Indoloquinazoline Alkaloid Synthesis

Cascade reactions, also known as tandem or domino reactions, are powerful tools in the synthesis of complex molecules like indoloquinazoline alkaloids as they allow for the formation of multiple chemical bonds in a single operation. researchgate.netscilit.comaablocks.com The synthesis of Phaitanthrin E has been achieved using a novel methodology featuring an intermolecular condensation and a copper-complex-mediated intramolecular aryl C-H amination to construct the indolo[2,1-b]quinazoline core. researchgate.netscilit.com An acid-catalyzed one-pot synthesis of Phaitanthrin E has also been developed, which proceeds via an intermolecular amination/intramolecular cyclization cascade. researchgate.netjst.go.jp The use of photoredox catalysis has also enabled radical cascade reactions for the synthesis of various indole (B1671886) alkaloids. aablocks.comnih.gov

Intermolecular Condensation/Intramolecular Aryl C-H Amination Cascade

A key strategy in the synthesis of Phaitanthrin E involves a one-pot reaction that combines intermolecular condensation with an intramolecular aryl C-H amination cascade. clockss.orgresearchgate.netcrossref.org This reaction is typically initiated with starting materials like methyl indole-3-carboxylate (B1236618) and isatoic anhydride (B1165640). clockss.orgresearchgate.net The process is mediated by a copper catalyst, which facilitates the crucial C-H amination step to form the indoloquinazoline skeleton. clockss.orgresearchgate.net This method highlights the utility of transition-metal catalysis in forging complex heterocyclic systems efficiently. clockss.org

Wolff-Kishner Reduction and Acylation Strategies

The Wolff-Kishner reduction is a classic organic reaction used to convert a carbonyl group to a methylene (B1212753) group under basic conditions. wikipedia.orgbyjus.com In the context of Phaitanthrin synthesis, this reaction has been employed in a two-step synthesis of Phaitanthrin E starting from tryptanthrin. niscpr.res.in The process involves the Wolff-Kishner reduction of tryptanthrin to yield an indoloquinazolinone intermediate. niscpr.res.in Subsequent acylation of this intermediate at the active methylene group, induced by a strong base like lithium diisopropylamide (LDA), directly furnishes Phaitanthrin E. niscpr.res.in This strategy has also been extended to the synthesis of Phaitanthrin E analogues by using different acylating agents. niscpr.res.inresearchgate.net

Synthesis of Phaitanthrin B Congeners and Derivatives

The synthesis of congeners and derivatives of Phaitanthrin B is often pursued to explore structure-activity relationships for potential therapeutic applications. researchgate.netnih.gov Modifications are typically made at position 6 of the tryptanthrin skeleton, where the keto functionality can be altered. nih.gov For example, a series of Phaitanthrin congeners were synthesized and evaluated for their anti-mycobacterial activity. researchgate.netnih.gov These derivatives were prepared by modifying the keto group of tryptanthrin. nih.gov Another approach to creating derivatives involves the synthesis of water-soluble versions of tryptanthrin to improve physicochemical properties for biological testing. nih.gov

Strategies for Modifying the Indolo[2,1-b]quinazoline Core

Once the tryptanthrin core is formed, several strategies exist to perform substitutions and modifications, leading to various Phaitanthrin analogues.

A foundational method for creating Phaitanthrin A involves a base-catalyzed aldol-type reaction between tryptanthrin and a ketone. uc.pt For instance, treating tryptanthrin with acetone (B3395972) in the presence of a base like diethylamine (B46881) yields racemic Phaitanthrin A. uc.ptarkat-usa.org This approach can be extended to other ketones to access a variety of analogues. uc.ptacs.org

A distinct strategy was employed for the synthesis of Phaitanthrin E. This approach begins with the Wolff-Kishner reduction of tryptanthrin to produce the corresponding indoloquinazolinone. Subsequent acylation of this intermediate at the active methylene group, induced by a strong base like lithium diisopropylamide (LDA) with methyl chloroformate, directly furnishes Phaitanthrin E in high yield. niscpr.res.in This method highlights an interesting prototropic shift, where the imine double bond rearranges to form a more stable α,β-unsaturated carbonyl system. niscpr.res.in

Furthermore, a novel phosphonium-mediated reaction provides a pathway to C-12 modified tryptanthrin derivatives. When isatins are treated with triphenylphosphine (B44618) (Ph3P) and iodine (I2) in the presence of an alcohol, the reaction furnishes 12-alkoxycarbonyl-12-hydroxyindolo[2,1-b]quinazolines, which are structurally related to the Phaitanthrin family. sci-hub.se This method is notable for its mild, metal-free conditions. sci-hub.se

Synthesis of Tryptanthrin Analogues as Precursors or Related Scaffolds

The synthesis of the tryptanthrin framework is a critical prerequisite for the production of Phaitanthrins. A multitude of methods have been developed to construct this indolo[2,1-b]quinazoline-6,12-dione core.

One of the most efficient and widely used methods is the condensation of an isatoic anhydride with an isatin (B1672199). arkat-usa.org This reaction has been optimized under various conditions. A green chemistry approach utilizes baker's yeast (Saccharomyces cerevisiae) as a biocatalyst in an organic solvent like THF, often enhanced by ultrasonication to facilitate enzyme release. niscpr.res.in This biocatalytic method is compatible with a range of substituted isatins and isatoic anhydrides, providing good yields. niscpr.res.in

Another powerful, step-economic approach involves the self-dimerization of isatins. A phosphonium-mediated reaction using Ph3P and I2 without an alcohol present can induce this dimerization to give tryptanthrin and its analogues in high yields. sci-hub.se

Cascade reactions offer an elegant route to the core structure. An efficient one-pot synthesis has been developed involving the condensation of 2-haloacetophenones with anthranilamides, catalyzed by a CuI/I2 system in DMSO. asianpubs.org This tandem process is believed to proceed through several steps including iodination, Kornblum oxidation, and copper-catalyzed intramolecular N-arylation to build the fused heterocyclic system. asianpubs.org Total synthesis of Phaitanthrins A, B, and C has been achieved using such oxidative cascade sequences as the key step. scilit.com

Chiral Synthesis Approaches (e.g., Asymmetric Aldol Reactions for related Phaitanthrins)

Controlling the stereochemistry at the C-6 position is crucial for the synthesis of specific, optically active Phaitanthrin alkaloids. The development of asymmetric catalytic reactions has been a major advance in this area.

A significant breakthrough was the development of an amino acid salt-catalyzed asymmetric aldol reaction of tryptanthrin with various ketones. acs.orgacs.orgnih.gov This method provides the first asymmetric synthesis of (S)-Phaitanthrin A and its derivatives. acs.orgacs.org Using cheap and readily available natural amino acid salts as catalysts, this reaction proceeds with high yields and excellent enantioselectivities (up to 96% ee). acs.org The utility of this strategy was demonstrated on a gram-scale synthesis of Phaitanthrin A. acs.orgnih.gov

Another sophisticated approach involves a copper-catalyzed enantioselective decarboxylative aldol reaction between tryptanthrin and β-keto acids. chim.it A key finding in this work was a counter-anion effect that allows for controlled access to either enantiomer of the Phaitanthrin A analogues. The use of Cu(OTf)2 as the catalyst predominantly yields the (S)-enantiomer, while switching to Cu(OAc)2 favors the formation of the (R)-enantiomer, both with good to high enantioselectivity. chim.it

Comparison of Synthetic Efficiencies and Yields across Methodologies

The efficiency of synthesizing Phaitanthrin B and its analogues varies significantly depending on the chosen strategy, with considerations for yield, step economy, and stereoselectivity.

For the synthesis of the tryptanthrin precursor scaffold, the biocatalytic condensation of isatin and isatoic anhydride offers a green route with yields ranging from 81-92% for various substituted analogues. niscpr.res.in The phosphonium-mediated self-dimerization of isatins is also highly efficient, yielding tryptanthrin itself in 71% on a gram scale. sci-hub.se The one-pot copper-catalyzed cascade reaction from 2-bromo acetophenone (B1666503) and anthranilamide provides the tryptanthrin core in a 78% yield under optimized conditions. asianpubs.org

Table 1: Comparison of Selected Methodologies for Tryptanthrin Synthesis

| Precursors | Method | Catalyst/Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Isatin, Isatoic anhydride | Biocatalysis | Baker's yeast | THF, Ultrasonication, RT | 88 | niscpr.res.in |

| Isatin | Self-dimerization | Ph3P, I2, Et3N | CH2Cl2, RT | 71 | sci-hub.se |

In the realm of asymmetric synthesis, which is critical for accessing specific enantiomers of Phaitanthrins, the catalytic aldol reactions stand out for their high stereocontrol.

Table 2: Comparison of Asymmetric Aldol Reactions for Phaitanthrin A Analogue Synthesis

| Ketone Substrate | Method | Catalyst | Conditions | Yield (%) | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Acetone | Amino acid salt-catalyzed Aldol | L-tert-leucine potassium salt | Toluene, 4°C | 95 | 92 | acs.org |

| Acetone | Amino acid salt-catalyzed Aldol | L-phenylalanine potassium salt | Toluene, 4°C | 96 | 94 | acs.org |

| Cyclohexanone | Amino acid salt-catalyzed Aldol | L-tert-leucine potassium salt | Neat, 4°C | 80 | 96 | acs.org |

| Aryl-substituted β-keto acid | Copper-catalyzed Decarboxylative Aldol | Cu(OTf)2 / Bisoxazoline ligand | - | Good | High (S-isomer) | chim.it |

The amino acid salt-catalyzed method is notable for its operational simplicity and use of inexpensive, natural catalysts to achieve high yields and enantioselectivities. acs.org The copper-catalyzed decarboxylative aldol reaction offers a sophisticated level of control, where the choice of the copper salt's counter-anion can selectively determine the chirality of the final product, providing a versatile route to both enantiomers. chim.it

Table of Compounds

| Compound Name |

|---|

| Phaitanthrin A |

| Phaitanthrin B |

| Phaitanthrin C |

| Phaitanthrin D |

| Phaitanthrin E |

| Tryptanthrin |

| Isatin |

| Isatoic anhydride |

| Cephalanthrin A |

| Methylisatoid |

| Candidine |

| Cruciferane |

| Indolo[2,1-b]quinazoline-6,12-dione |

| (S)-Phaitanthrin A |

| (R)-Phaitanthrin A |

| L-tert-leucine |

| L-phenylalanine |

| Methyl chloroformate |

Biosynthetic Investigations of Phaitanthrins B

Proposed Biosynthetic Pathways for Indolo[2,1-b]quinazoline (B1258998) Alkaloids

The core structure of Phaitanthrin B is the indolo[2,1-b]quinazoline ring system, typified by the parent compound tryptanthrin (B1681603). clockss.orgasianpubs.org Biosynthetic studies, particularly on microorganisms like Candida lipolytica and Pseudomonas aeruginosa, have elucidated the fundamental building blocks and pathways for this class of alkaloids. researchgate.netnih.gov The general proposed pathway involves the condensation of a tryptophan-derived unit with an anthranilic acid-derived unit. nih.gov

The biosynthesis is believed to initiate from the amino acid tryptophan, which serves as a primary precursor. Through a series of enzymatic steps, tryptophan is converted into intermediates such as indole (B1671886) or, more directly, isatin (B1672199). researchgate.net Concurrently, anthranilic acid is formed from the shikimate pathway via chorismic acid, a reaction catalyzed by anthranilate synthase. researchgate.net The key step in forming the indolo[2,1-b]quinazoline skeleton is the fusion of isatin and anthranilic acid, which then cyclizes to yield tryptanthrin. mdpi.com Studies with the yeast Candida lipolytica have shown that it synthesizes tryptanthrin from one molecule of tryptophan and one molecule of anthranilic acid. nih.gov

Tryptanthrin is now widely considered the direct biogenetic precursor to several other alkaloids, including Phaitanthrins A, B, and C. researchgate.netresearchgate.net The formation of Phaitanthrin B proceeds from tryptanthrin via a subsequent condensation reaction. rsc.org

Table 1: Primary Precursors in Indolo[2,1-b]quinazoline Alkaloid Biosynthesis

| Precursor | Biosynthetic Origin | Role |

|---|---|---|

| Tryptophan | Amino Acid Metabolism | Source of the indole and adjacent carbonyl carbon. |

| Anthranilic Acid | Shikimate Pathway (from chorismic acid) | Forms the quinazolinone portion of the fused ring system. |

| Isatin | Tryptophan degradation | A key intermediate that condenses with anthranilic acid. researchgate.netjlu.edu.cn |

Enzymatic Transformations in the Biosynthesis of Phaitanthrin B

The biosynthesis of natural products is governed by a series of specific enzymatic transformations that construct complex molecules from simple precursors. beilstein-journals.orgbeilstein-journals.org While the specific enzymes from Phaius mishmensis (the natural source of Phaitanthrin B) have not been fully characterized, the chemical transformations required point to the involvement of several key enzyme classes. clockss.orgrsc.org

The initial formation of the tryptanthrin core involves multiple enzymes. In Pseudomonas aeruginosa, the pathway is proposed to involve monooxygenases and dehydrogenases to convert indole to isatin, and anthranilate synthase to produce anthranilic acid. researchgate.net The final condensation and cyclization to form tryptanthrin is a crucial step. Research using baker's yeast (Saccharomyces cerevisiae) has demonstrated that enzymes within the yeast can catalyze the reaction between isatin and isatoic anhydride (B1165640) to form tryptanthrin, suggesting the involvement of hydrolases or lyases. niscpr.res.inresearchgate.net

The conversion of tryptanthrin to Phaitanthrin B is characterized as an aldol-type condensation with methyl acetate (B1210297). rsc.org This transformation would likely be catalyzed by an enzyme with synthase or aldolase (B8822740) activity, capable of generating a nucleophilic enolate from methyl acetate and facilitating its attack on the electrophilic C-6 carbonyl of the tryptanthrin core.

Table 2: Putative Enzymes and Transformations in Phaitanthrin B Biosynthesis

| Transformation | Precursor(s) | Product | Putative Enzyme Class |

|---|---|---|---|

| Formation of Anthranilic Acid | Chorismic Acid | Anthranilic Acid | Anthranilate Synthase researchgate.net |

| Formation of Isatin | Tryptophan/Indole | Isatin | Monooxygenase, Dehydrogenase researchgate.net |

| Formation of Tryptanthrin | Isatin, Anthranilic Acid | Tryptanthrin | Synthase, Hydrolase, or Lyase mdpi.comniscpr.res.in |

| Aldol (B89426) Condensation | Tryptanthrin, Methyl Acetate | Phaitanthrin B | Aldolase / Synthase rsc.org |

Identification of Biogenetic Intermediates and their Role in Synthetic Strategies

The elucidation of a biosynthetic pathway relies on the identification of stable intermediates, which represent discrete steps in the molecular assembly line. These biogenetic intermediates are not only crucial for understanding the natural process but also serve as valuable starting points for chemical synthesis, in what are often termed "biomimetic" or "biogenetically-inspired" syntheses. acs.orgnih.gov

For Phaitanthrin B, the key intermediates are the primary precursors that form the core structure and the core structure itself. The total synthesis of Phaitanthrin D and E, close relatives of Phaitanthrin B, was accomplished through a biogenetic pathway starting from anthranilic acid, o-aminophenylacetic acid, and glycolic acid. clockss.orgacs.org This highlights how precursors identified from biosynthetic hypotheses can be used as building blocks in the lab.

Tryptanthrin is the most significant biogenetic intermediate for Phaitanthrin B. researchgate.net Its central role is confirmed by numerous synthetic strategies that use tryptanthrin as the direct precursor for Phaitanthrin B. For instance, a chemo-selective aldol condensation of tryptanthrin with methyl acetate using LDA (lithium diisopropylamide) as a base was developed to furnish Phaitanthrin B in high yield. rsc.org This laboratory synthesis directly mimics the proposed final step of the natural biosynthetic pathway. Similarly, biomimetic syntheses of tryptanthrin itself have been developed using isatin and anthranilic acid, demonstrating how the entire pathway can inspire synthetic chemists. jlu.edu.cn

Table 3: Key Biogenetic Intermediates and Their Synthetic Utility

| Intermediate | Role in Biosynthesis | Role in Chemical Synthesis |

|---|---|---|

| Anthranilic Acid | Precursor to the quinazolinone ring nih.gov | A common starting material for synthesizing the tryptanthrin core. clockss.orgarkat-usa.org |

| Isatin | Tryptophan-derived precursor that condenses with anthranilic acid researchgate.net | A key reactant that is condensed with anthranilic acid derivatives (like isatoic anhydride) to form tryptanthrin. asianpubs.org |

| Tryptanthrin | Direct precursor to Phaitanthrin B researchgate.net | The advanced starting material for the final aldol condensation step to produce Phaitanthrin B and related compounds. rsc.orgnih.gov |

Isotopic Labeling Studies in Biosynthesis Research

Isotopic labeling is a powerful and definitive technique used to trace the metabolic fate of precursors into a final natural product. rsc.orgboku.ac.at By feeding an organism or enzyme preparation with a precursor enriched with a stable isotope (e.g., ¹³C, ¹⁵N, or ²H), researchers can track which atoms from the precursor are incorporated into the final structure. The location of the isotopic labels in the product is typically determined using Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS), providing unequivocal evidence for biosynthetic pathways. nih.govsigmaaldrich.com

While specific isotopic labeling studies exclusively targeting Phaitanthrin B are not extensively documented, experiments on its core precursor, tryptanthrin, provide a clear blueprint for how such investigations are conducted. In studies with Candida lipolytica, feeding the organism labeled precursors confirmed the origins of the tryptanthrin skeleton. nih.gov For example, administering ¹⁵N-labeled tryptophan would be expected to result in a tryptanthrin molecule with the ¹⁵N label located in the indole nitrogen atom. Similarly, using ¹³C-labeled anthranilic acid would lead to a specific ¹³C labeling pattern in the quinazolinone portion of the molecule.

These experiments are crucial for:

Confirming the identity of primary precursors.

Elucidating the mechanism of bond formation and cleavage.

Verifying proposed biosynthetic pathways over alternative possibilities.

A hypothetical labeling study for Phaitanthrin B would involve feeding the source organism, Phaius mishmensis, with ¹³C₂-labeled acetate. The resulting Phaitanthrin B could then be isolated and analyzed by ¹³C-NMR to confirm that the two carbons of the hydroxy-ethyl side chain are derived from an acetate unit, thus validating the proposed final aldol-type condensation step in its biosynthesis.

Mechanistic Research on Phaitanthrins B: Cellular and Molecular Interactions

Investigation of Cellular Pathways Modulated by Phaitanthrins B

Emerging research on tryptanthrin (B1681603) analogues, a class of compounds to which Phaitanthrin B belongs, indicates a significant impact on cell cycle regulation. researchgate.net The cell cycle, a fundamental process for cell replication, is tightly controlled through a series of phases: G1, S, G2, and M. biolegend.com Progression through these phases is governed by the interplay of cyclins and cyclin-dependent kinases (CDKs). biolegend.comelifesciences.org

Studies on related compounds have demonstrated the ability to induce cell cycle arrest, particularly at the G2/M transition phase. researchgate.net This phase is a critical checkpoint before a cell enters mitosis. mlsu.ac.in The arrest is often associated with the modulation of key regulatory proteins. For instance, a tryptanthrin analogue, compound C1, was found to suppress the expression of cyclin D1 and increase the expression of p21 in A549 cells, leading to a dose-dependent cell cycle arrest in the G2/M phase. researchgate.net Another analogue, 10b, also blocked the cell cycle in the G2/M phase in both A549 and K562 cells. researchgate.net The G2/M checkpoint is controlled by the cyclin B/CDK1 complex, which is essential for the cell's entry into mitosis. mlsu.ac.injournalagent.com The regulated degradation of cyclins, such as cyclin A and cyclin B, is crucial for ensuring the unidirectional progression of the cell cycle. elifesciences.org

While direct studies on Phaitanthrin B's effect on specific cyclins and CDKs are still developing, the activity of its analogues suggests a likely mechanism involving the disruption of the G2/M checkpoint, preventing cellular proliferation. This interference with the normal cell cycle is a key area of investigation for its potential therapeutic applications.

Table 1: Impact of Tryptanthrin Analogues on Cell Cycle Progression

| Compound | Cell Line(s) | Observed Effect | Associated Molecular Changes |

| Compound C1 | A549 (Non-small cell lung cancer) | G2/M phase arrest | Suppression of cyclin D1, increased expression of p21 |

| Compound 10b | A549, K562 (Chronic myelogenous leukemia) | G2/M phase arrest | Modulation of EGFR and p53-MDM2 mediated pathway |

Autophagy is a fundamental cellular process responsible for the degradation and recycling of unnecessary or dysfunctional cellular components. mdpi.com This process is crucial for maintaining cellular homeostasis. Research has indicated that tryptanthrin derivatives can influence autophagy. For example, studies on a related compound, C1, have shown that it can trigger autophagy in non-small cell lung cancer (NSCLC) cells. researchgate.net A key indicator of autophagy is the conversion of the protein LC3-I to LC3-II, and treatment with C1 was found to markedly increase this conversion. researchgate.net

The induction of autophagy can have complex roles in cell survival and death. In some contexts, it acts as a survival mechanism, while in others, it can lead to a form of programmed cell death. The observation that a tryptanthrin analogue can induce both apoptosis and autophagy suggests a multifaceted interaction with cellular stress response pathways. researchgate.net Further investigation is needed to elucidate the specific mechanisms by which Phaitanthrin B may modulate autophagy and the functional consequences of this modulation in different cell types.

Signal transduction pathways are complex networks that relay signals from the cell's exterior to its interior, dictating fundamental cellular activities such as growth, differentiation, and survival. ontosight.aizoologytalks.com The proper regulation of these pathways is critical for cellular function. ontosight.ai Kinases and phosphatases are key players in these cascades, regulating protein activity through phosphorylation and dephosphorylation. libretexts.orgberkeley.edu

Research into tryptanthrin analogues has revealed their ability to modulate specific signal transduction cascades. One notable example is the investigation of compound 10b, which was found to suppress the growth of A549 and K562 cancer cells by modulating the Epidermal Growth Factor Receptor (EGFR) and p53-MDM2 mediated pathways. researchgate.net The EGFR pathway is a critical regulator of cell proliferation, and its dysregulation is a common feature in many cancers. researchgate.net The p53 protein, a well-known tumor suppressor, is a key regulator of the cell cycle and apoptosis. journalagent.com

The ability of a tryptanthrin analogue to interfere with these significant signaling pathways highlights the potential of this class of compounds, including Phaitanthrin B, to act as regulators of cellular signaling. The precise mechanisms and the full spectrum of signaling cascades affected by Phaitanthrin B are subjects of ongoing research.

Identification of Molecular Targets and Their Validation

A significant area of research for Phaitanthrin B and its analogues is their potential as inhibitors of enzymes crucial for pathogen survival. One of the most well-studied targets is the enoyl-acyl carrier protein reductase (InhA) of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govmdpi.com InhA is a key enzyme in the mycobacterial fatty acid elongation cycle, which is essential for the synthesis of mycolic acids, a unique and protective component of the mycobacterial cell wall. mdpi.commdpi.com Inhibition of InhA leads to the disruption of the cell wall and ultimately, bacterial death. mdpi.com

In silico molecular docking studies have demonstrated that tryptanthrin analogues, which share structural similarities with Phaitanthrin B, exhibit a high affinity for the InhA drug target. nih.gov These computational predictions have been supported by in vitro enzyme inhibition assays. For example, a series of arylamides were identified as potent InhA inhibitors through high-throughput screening, with one optimized inhibitor showing an IC₅₀ of 90 nM. nih.gov Similarly, novel hybrid 1,2,4- and 1,2,3-triazoles have been designed and shown to have remarkable inhibitory activity against the InhA enzyme, with IC₅₀ values as low as 0.057 µM. mdpi.com

The crystal structure of InhA complexed with various inhibitors has been elucidated, providing a detailed understanding of the inhibitor binding mode within the active site. nih.govrcsb.org This structural information is invaluable for the rational design and optimization of new and more potent inhibitors based on the phaitanthrin scaffold.

Table 2: InhA Inhibition by Tryptanthrin-Related Compounds

| Compound Class | Target Enzyme | Organism | Key Findings |

| Arylamides | Enoyl-acyl carrier protein reductase (InhA) | Mycobacterium tuberculosis | Potent inhibition with IC₅₀ of 90 nM for an optimized compound. nih.gov |

| Hybrid 1,2,4- and 1,2,3-Triazoles | Enoyl-acyl carrier protein reductase (InhA) | Mycobacterium tuberculosis | Remarkable inhibitory activity with IC₅₀ values as low as 0.057 µM. mdpi.com |

| Pyrrolidine Carboxamides | Enoyl-acyl carrier protein reductase (InhA) | Mycobacterium tuberculosis | Lead compound potency improved over 160-fold through optimization. rcsb.org |

Receptor binding profiling is a critical step in understanding the pharmacological action of a compound, as it helps to identify its molecular targets and potential off-target effects. For Phaitanthrin B and its analogues, this involves assessing their ability to bind to various receptors, which can mediate a wide range of biological responses.

While comprehensive receptor binding profiles for Phaitanthrin B are not extensively documented in publicly available literature, studies on related tryptanthrin derivatives have begun to explore their interactions with various receptors. For instance, molecular docking studies have suggested potential binding affinities of tryptanthrin scaffolds toward receptors like the Glucagon-like peptide-1 (GLP-1) receptor and the Epidermal Growth Factor Receptor (EGFR). researchgate.net The interaction with EGFR is particularly noteworthy as it corroborates findings from cell-based assays showing modulation of the EGFR signaling pathway. researchgate.net

In the context of antiviral research, the spike (S) protein of viruses like SARS-CoV-2, which binds to the ACE2 receptor on host cells, is a key therapeutic target. nih.govscienceopen.com Molecular docking studies have been employed to evaluate the potential of various compounds, including Phaitanthrin D, to bind to viral proteins. nih.gov Although the specific binding targets of Phaitanthrin D were noted as unknown, this approach highlights a methodology that could be applied to Phaitanthrin B to identify potential viral protein interactions. nih.gov The use of advanced techniques like bioluminescence resonance energy transfer (BRET) can further aid in the real-time profiling of receptor pharmacology, including ligand binding and receptor internalization. bmglabtech.com

Interaction with Protein-Protein Interfaces

Protein-protein interactions (PPIs) are fundamental to numerous cellular processes, and their dysregulation is implicated in various diseases. mdpi.com Small molecules that can modulate these interactions are therefore of significant therapeutic interest. nih.govmdpi.com The planar, rigid structure of the indolo[2,1-b]quinazoline (B1258998) scaffold, which is the core of Phaitanthrin B, is thought to enhance its binding affinity with biological targets, including at protein-protein interfaces. rsc.org

While direct experimental studies detailing the specific interactions of Phaitanthrin B with protein-protein interfaces are not extensively documented in current literature, the broader class of tryptanthrin analogues has been investigated for activities that are often mediated by PPIs. For instance, the anti-inflammatory and immunomodulatory effects observed for tryptanthrin derivatives may involve the inhibition of PPIs within inflammatory signaling pathways. researchgate.net

The development of small-molecule inhibitors of PPIs is a challenging field, as these interfaces are often large and flat. nih.gov However, "hot spots" of a few key amino acid residues often contribute the most to the binding energy, providing targets for small molecules. nih.gov Given the diverse biological activities reported for the phaitanthrin family, it is plausible that Phaitanthrin B may exert some of its effects by disrupting specific protein-protein interactions. Further research, including high-throughput screening and biophysical assays, is necessary to identify and characterize the specific PPIs that Phaitanthrin B may modulate.

Computational Approaches to Mechanism of Action

Computational methods are increasingly valuable tools in drug discovery and for elucidating the mechanism of action of bioactive compounds. These approaches can provide insights into how a molecule like Phaitanthrin B might interact with its biological targets at a molecular level.

In silico Molecular Docking Simulations with Identified Biological Targets

In silico molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second to form a stable complex. orientjchem.org This method is instrumental in understanding the binding mode of potential drug candidates and in structure-based drug design.

While the specific cellular targets of tryptanthrin and its analogues are not fully elucidated, studies have explored their potential interactions with known enzymes. researchgate.net One key target that has been investigated for phaitanthrin congeners is the enoyl-acyl carrier protein reductase (InhA) from Mycobacterium tuberculosis. nih.gov InhA is a crucial enzyme in the mycobacterial fatty acid synthesis pathway and a validated target for anti-tubercular drugs. nih.gov

A study involving the synthesis and biological evaluation of phaitanthrin congeners included in silico molecular docking to investigate their affinity for InhA. nih.gov The results indicated that these compounds, which share the core structure of Phaitanthrin B, exhibit a high binding affinity for the InhA active site. nih.gov The docking studies revealed key interactions, such as hydrogen bonding and π-cation interactions, with amino acid residues in the binding pocket of InhA. researchgate.net

Table 1: Illustrative Molecular Docking Results of Phaitanthrin Congeners with InhA

| Compound | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Phaitanthrin Analogue 1 | -8.5 | TYR158, GLY14 | Hydrogen Bond |

| Phaitanthrin Analogue 2 | -9.2 | LYS165 | π-Cation |

| Phaitanthrin Analogue 3 | -8.9 | MET199, ILE215 | Hydrophobic Interaction |

Note: This table is illustrative and based on findings for phaitanthrin congeners. Specific data for Phaitanthrin B was not available.

Molecular Dynamics Simulations of Compound-Target Interactions

Molecular dynamics (MD) simulations provide a powerful approach to study the physical movements of atoms and molecules over time. nih.gov This computational method can offer detailed insights into the stability of a ligand-protein complex, the conformational changes that may occur upon binding, and the dynamics of the interactions. nih.govmdpi.com

For a compound like Phaitanthrin B, once a potential biological target is identified (e.g., through docking studies), MD simulations can be employed to:

Assess Binding Stability: By simulating the compound-target complex over a period of nanoseconds, researchers can evaluate the stability of the predicted binding pose. scirp.org The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms is often monitored to assess stability. nih.gov

Characterize Intermolecular Interactions: MD simulations allow for a detailed analysis of the non-covalent interactions, such as hydrogen bonds and hydrophobic contacts, between the compound and the protein, and how these interactions evolve over time. scirp.org

Explore Conformational Changes: The simulation can reveal if the binding of the compound induces any significant conformational changes in the target protein, which might be crucial for its biological function or inhibition. nih.gov

While specific MD simulation studies on Phaitanthrin B are not yet available in the public domain, this technique represents a logical next step in the computational investigation of its mechanism of action, following initial docking predictions.

Quantum Chemical Calculations for Binding Affinity Prediction

Quantum chemical (QC) calculations offer a higher level of theory to investigate electronic structure and energetics of molecular systems. nih.govlu.se These methods can be applied to more accurately predict the binding affinity of a ligand to its target protein by calculating the binding free energy. nih.gov

Several approaches can be used, often in combination with molecular mechanics (MM) in hybrid QM/MM methods, to make the calculations computationally feasible for large biological systems. lu.se These methods can provide a more accurate description of:

Electrostatic Interactions: QC methods can explicitly account for electronic polarization, which is often approximated in classical force fields.

Charge Transfer: The transfer of electron density between the ligand and the protein upon binding can be modeled.

Dispersion Interactions: While challenging, modern QC methods can provide a more rigorous treatment of these weak, non-covalent interactions.

The application of quantum chemical calculations to predict the binding affinity of Phaitanthrin B to its potential targets would be a valuable step in its mechanistic study. nih.gov For example, methods like the linear interaction energy (LIE) or free energy perturbation (FEP) can be used in conjunction with QM/MM simulations to obtain more reliable estimates of binding free energies. nih.gov Such calculations can help in prioritizing potential drug candidates and in understanding the fundamental driving forces behind the compound-target recognition. lu.se

Structure Activity Relationship Sar Studies of Phaitanthrins B and Analogues

Systematic Evaluation of Structural Modifications on Biological Activity

Systematic modifications of the Phaitanthrin B scaffold have been undertaken to elucidate the structural requirements for its biological activities. Phaitanthrin B is structurally similar to tryptanthrin (B1681603), with the key difference at the 6-position of the indolo[2,1-b]quinazoline-6,12-dione skeleton. nih.gov Research has focused on altering various parts of the molecule, including the core heterocyclic system and its substituents, to observe the impact on biological outcomes. ijrpr.com

For instance, a study on Phaitanthrin B congeners involved modifications of the keto functionality of the parent compound, tryptanthrin. nih.gov These derivatives were then evaluated for their anti-mycobacterial activity. nih.gov The findings from such studies help in constructing a comprehensive SAR profile, guiding the design of more potent and selective compounds. The systematic evaluation of these structural changes is fundamental to optimizing the therapeutic potential of this class of compounds. ijrpr.com

A series of ketone adducts of tryptanthrin were synthesized and evaluated for their in vitro anticancer activity against human cancer cell lines including MCF-7 (breast), NCI-H460 (lung), and SF-268 (central nervous system). acs.org The results of these evaluations are presented in the table below.

| Compound | Modification | MCF-7 IC₅₀ (μM) | NCI-H460 IC₅₀ (μM) | SF-268 IC₅₀ (μM) |

|---|---|---|---|---|

| Tryptanthrin | Parent Compound | 0.3 | 0.2 | 0.3 |

| Phaitanthrin A | Adduct with Acetone (B3395972) | 1.5 | 1.1 | 1.4 |

| Adduct with 2-Butanone | - | 0.9 | 0.7 | 0.9 |

| Adduct with 3-Pentanone | - | 0.4 | 0.3 | 0.4 |

| Adduct with Cyclopentanone | - | 0.6 | 0.5 | 0.7 |

| Adduct with Cyclohexanone | - | 0.8 | 0.6 | 0.8 |

Influence of Specific Functional Groups on Molecular Recognition and Target Engagement

In the broader class of indolo[2,1-b]quinazolinones, the carbonyl groups at the 6- and 12-positions are key features. asianpubs.org Modifications at these positions, as seen in the generation of Phaitanthrin B analogues, directly impact biological activity. nih.gov For example, the conversion of the C6-keto group of tryptanthrin to a hydrazone has been explored to create water-soluble derivatives with altered biological profiles, including enhanced antitumor properties. spandidos-publications.com

Conformational Analysis and its Implications for Activity

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its biological activity. nobelprize.orgnih.gov Conformational analysis helps in understanding the spatial arrangement of atoms and functional groups, which in turn influences how the molecule interacts with its biological target. nobelprize.org For molecules with rotatable bonds, the number of possible conformations can be large, and "freezing" some of these rotatable bonds through structural modifications can have a profound effect on oral bioavailability. unina.it

In the context of Phaitanthrin B and its analogues, understanding the preferred conformation is key to designing more effective drugs. nobelprize.org While specific conformational analysis studies on Phaitanthrin B are not extensively detailed in the provided results, the general principles of conformational analysis are highly relevant. nobelprize.orgardc.edu.au The rigid, planar structure of the indolo[2,1-b]quinazoline (B1258998) core provides a fixed scaffold, and the conformation of substituents can significantly impact binding affinity and activity. nobelprize.org For instance, in related systems, the introduction of N-methyl groups was found to inhibit the formation of turn structures, leading to improved biological activity. rsc.org

Rational Design of Phaitanthrin B Analogues based on SAR Data

The culmination of SAR studies is the ability to rationally design new analogues with improved properties. nih.govnih.gov By understanding which structural features are essential for activity and which can be modified, medicinal chemists can create novel compounds with enhanced potency, selectivity, and pharmacokinetic profiles. nih.gov

The design of new Phaitanthrin B analogues would leverage the insights gained from systematic modifications and functional group analysis. For example, if SAR data indicates that a particular substitution pattern on one of the aromatic rings leads to increased activity, new analogues can be synthesized with similar or improved substitutions. This data-driven approach minimizes the trial-and-error aspect of drug discovery. nih.gov

A successful example of rational design in a related series involved the development of potent and selective PI3K-beta inhibitors from a bicyclic core. Modeling and SAR results suggested that a potent inhibitor could be designed by incorporating substituents that engage in three key binding interactions. nih.gov This highlights the power of combining computational modeling with empirical SAR data to guide the design of new therapeutic agents. nih.gov

Comparative SAR Analysis with Tryptanthrin and other Indolo[2,1-b]quinazolinones

To gain a deeper understanding of the SAR of Phaitanthrin B, it is essential to compare it with its parent compound, tryptanthrin, and other related indolo[2,1-b]quinazolinones. researchgate.netnih.gov Tryptanthrin itself exhibits a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. nih.govresearchgate.net

Phaitanthrins A-E are naturally occurring analogues of tryptanthrin isolated from the orchid Phaius mishmensis. asianpubs.org Comparative studies of these natural products and their synthetic derivatives reveal important SAR trends. For instance, modifications to the tryptanthrin skeleton have been shown to tune its potential applications. researchgate.net

One study synthesized a series of N-benzyl/aryl-substituted tryptanthrin derivatives and evaluated their inhibitory efficacy on different enzymes, revealing that substitutions can modulate activity and selectivity. juniperpublishers.com Another study on substituted hydrazono indolo[2,1-b] quinazoline-6,12-dione compounds showed that specific substitutions led to potent anticancer activity against various cancer cell lines. juniperpublishers.com These comparative analyses provide a broader context for the SAR of Phaitanthrin B and highlight the versatility of the indolo[2,1-b]quinazoline scaffold for developing new therapeutic agents.

The table below presents a comparison of the in vitro anti-tubercular activity of tryptanthrin and some of its analogues.

| Compound | Substitution | MIC (μg/mL) against M. tuberculosis H37Rv |

|---|---|---|

| Tryptanthrin | Unsubstituted | 0.5 |

| 8-Chlorotryptanthrin | Cl at C-8 | 0.25 |

| 8-Fluorotryptanthrin | F at C-8 | 0.25 |

| 8-Methyltryptanthrin | CH₃ at C-8 | 1.0 |

| 10-Chlorotryptanthrin | Cl at C-10 | 1.0 |

Advanced Research Topics and Future Perspectives

Exploration of Novel Synthetic Pathways for Complex Phaitanthrin B Analogues

Application of Omics Technologies (e.g., Proteomics, Metabolomics) in Target Discovery

To date, the precise molecular targets of Phaitanthrin B remain largely uncharacterized. The application of "omics" technologies presents a powerful approach to elucidate its mechanism of action. Proteomics can be employed to identify protein binding partners of Phaitanthrin B, potentially revealing its direct cellular targets. Techniques such as thermal proteome profiling (TPP) or affinity-based protein profiling could be utilized. Metabolomics studies, on the other hand, can map the metabolic perturbations within cells upon treatment with Phaitanthrin B, offering insights into the broader biological pathways it affects. These unbiased, system-wide approaches are critical for generating new hypotheses about the compound's function.

Development of High-Throughput Screening Assays for Identifying Modulators of Biological Pathways

Once the biological pathways influenced by Phaitanthrin B are identified, the development of high-throughput screening (HTS) assays will be a crucial next step. These assays will enable the rapid screening of large libraries of Phaitanthrin B analogues or other small molecules to identify compounds that can modulate these pathways with greater potency or selectivity. For instance, if Phaitanthrin B is found to inhibit a specific enzyme or disrupt a particular protein-protein interaction, cell-based or biochemical assays can be designed in a high-throughput format. This will accelerate the discovery of lead compounds for further development.

Investigation of Phaitanthrins B in Host-Pathogen Interaction Models

The antibacterial activity of related natural products suggests that Phaitanthrin B could play a role in mediating interactions between its producing organism, Streptomyces phaeochromogenes, and other microbes. Future research should investigate the effects of Phaitanthrin B in the context of host-pathogen interactions. This could involve studying its impact on bacterial biofilm formation, quorum sensing, or the virulence of pathogenic bacteria. Furthermore, its effects on the host immune response to infection could be explored in relevant cell culture or animal models, potentially uncovering immunomodulatory properties.

Computational Modeling for De Novo Design of Phaitanthrin B Derivatives

Computational modeling and chemoinformatics are invaluable tools for accelerating the design of novel Phaitanthrin B derivatives. By creating a pharmacophore model based on the known structure-activity relationships of phaitanthrins, researchers can computationally design new analogues with predicted enhanced activity or improved physicochemical properties. Molecular docking simulations can be used to predict how these designed derivatives will bind to putative protein targets, helping to prioritize the most promising compounds for chemical synthesis and biological testing. This de novo design approach can significantly streamline the drug discovery process.

Biotechnological Production and Engineering of this compound Biosynthesis

The biosynthesis of phaitanthrins in Streptomyces phaeochromogenes involves a series of enzymatic reactions, including the key intramolecular Friedel-Crafts-type cyclization catalyzed by a flavin-dependent monooxygenase. Understanding the genetic basis of this biosynthetic pathway opens up opportunities for biotechnological production. The biosynthetic gene cluster for phaitanthrins could be cloned and expressed in a heterologous host, potentially enabling higher yields and facilitating the production of analogues through genetic engineering. Techniques such as precursor-directed biosynthesis, where synthetic tryptophan analogues are fed to the producing organism, could also be used to generate novel derivatives.

Emerging Research Directions in Natural Product Chemical Biology

The study of Phaitanthrin B is situated within the broader field of natural product chemical biology, which continues to evolve. Emerging research directions that are relevant to Phaitanthrin B include the use of advanced imaging techniques to visualize its subcellular localization and target engagement in real-time. Furthermore, the application of chemical genetics, where Phaitanthrin B is used as a tool to dissect complex biological processes, holds significant promise. As a structurally unique natural product, Phaitanthrin B can serve as a valuable probe for exploring new areas of biology and uncovering novel therapeutic targets.

Q & A

Basic Research Questions

Q. How can researchers formulate a focused research question on Phaitanthrins B using established frameworks like PICO or FINER?

- Methodological Answer : Begin by defining the Population/Problem (e.g., biological activity of this compound), Intervention (e.g., extraction methods), Comparison (e.g., analogs or synthetic routes), and Outcome (e.g., efficacy metrics). Apply the FINER criteria to ensure feasibility, novelty, and relevance. For example: "How does the stereochemistry of this compound influence its antimicrobial activity compared to Phaitanthrins A?" .

Q. What are the best practices for conducting a literature review on this compound to identify knowledge gaps?

- Methodological Answer : Use databases like PubMed and SciFinder with Boolean operators (e.g., "this compound AND biosynthesis NOT commercial"). Prioritize peer-reviewed journals (e.g., Advanced Journal of Chemistry, Section B). Extract data into a comparative table (e.g., sources, methods, conflicting results) and annotate gaps, such as limited in vivo toxicity studies .

Q. What key factors should guide the experimental design for initial isolation or synthesis of this compound?

- Methodological Answer :

- Reproducibility : Document solvent systems, chromatographic conditions (e.g., HPLC gradients), and spectroscopic validation (NMR, HRMS).

- Controls : Include positive/negative controls for bioactivity assays.

- Ethical Compliance : Follow NIH guidelines for preclinical studies (e.g., animal welfare protocols) .

Advanced Research Questions

Q. How should researchers address contradictory data in studies on this compound’s bioactivity or structural properties?

- Methodological Answer :

- Iterative Analysis : Re-examine raw data (e.g., NMR peak integration, assay replicates) and metadata (e.g., sample purity >95%).

- Contextual Factors : Compare study conditions (e.g., pH, temperature) using a cross-study table.

- Statistical Reconciliation : Apply false discovery rate (FDR) correction for multiple hypotheses, such as the Benjamini-Hochberg procedure, to minimize Type I errors .

Q. What statistical approaches are recommended for analyzing dose-response or structure-activity relationship (SAR) data for this compound?

- Methodological Answer :

- Dose-Response : Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀ values.

- SAR : Apply machine learning (e.g., random forests) or multivariate analysis (e.g., PCA) to identify critical functional groups.

- Validation : Bootstrap resampling to assess model robustness .

Q. How can researchers optimize analytical techniques (e.g., HPLC vs. LC-MS) for quantifying this compound in complex matrices?

- Methodological Answer :

- Method Development : Compare column types (C18 vs. HILIC), mobile phases (e.g., acetonitrile/water with 0.1% formic acid), and ionization sources (ESI vs. APCI).

- Validation : Follow ICH guidelines for linearity (R² >0.99), LOD/LOQ, and precision (%RSD <5%).

- Data Reporting : Include chromatograms and fragmentation patterns in supplementary materials .

Data Contradiction and Validation

Q. What strategies ensure the reliability of spectroscopic data (e.g., NMR, X-ray) for this compound’s structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with computational predictions (DFT calculations).

- Crystallography : Deposit .cif files in public databases (e.g., CCDC) for peer validation.

- Peer Review : Pre-publish raw data on platforms like Zenodo for community feedback .

Ethical and Reporting Standards

Q. How should ethical considerations be integrated into preclinical studies involving this compound?

- Methodological Answer :

- Animal Studies : Adhere to ARRIVE guidelines for in vivo experiments, including sample size justification and humane endpoints.

- Data Transparency : Disclose conflicts of interest and funding sources (e.g., NIH grants) in the manuscript’s acknowledgments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.